Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate
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Overview
Description
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzyloxycarbonylamino group and a difluorocyclohexyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of amino groups, introduction of the difluorocyclohexyl group, and esterification reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonylamino group.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the ester group, yielding the corresponding carboxylic acid.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the difluorocyclohexyl group may influence the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate stands out due to its unique combination of functional groups. Similar compounds include:
Methyl (2S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetate: Lacks the difluorination, which may affect its reactivity and stability.
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4-fluorocyclohexyl)acetate: Contains only one fluorine atom, potentially altering its chemical properties.
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-dimethylcyclohexyl)acetate: The presence of methyl groups instead of fluorine atoms can lead to different steric and electronic effects.
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (2S)-2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,20,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHHGSITIHZZFW-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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